Bace1-IN-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

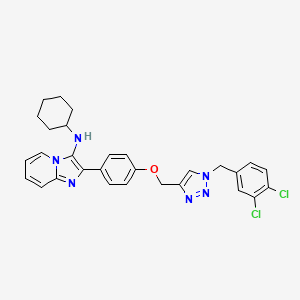

Molecular Formula |

C29H28Cl2N6O |

|---|---|

Molecular Weight |

547.5 g/mol |

IUPAC Name |

N-cyclohexyl-2-[4-[[1-[(3,4-dichlorophenyl)methyl]triazol-4-yl]methoxy]phenyl]imidazo[1,2-a]pyridin-3-amine |

InChI |

InChI=1S/C29H28Cl2N6O/c30-25-14-9-20(16-26(25)31)17-36-18-23(34-35-36)19-38-24-12-10-21(11-13-24)28-29(32-22-6-2-1-3-7-22)37-15-5-4-8-27(37)33-28/h4-5,8-16,18,22,32H,1-3,6-7,17,19H2 |

InChI Key |

HTDFECQCNJDZSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)OCC5=CN(N=N5)CC6=CC(=C(C=C6)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Bace1-IN-12 synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of BACE1 Inhibitors for Alzheimer's Disease Research

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the pathogenesis of Alzheimer's disease (AD).[1][2] As a type I transmembrane aspartyl protease, BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP).[3][4][5] This cleavage, followed by the action of γ-secretase, leads to the production of amyloid-β (Aβ) peptides, which can aggregate to form the senile plaques characteristic of AD.[1][4][6] Consequently, inhibiting BACE1 activity is a primary therapeutic strategy for reducing Aβ levels and potentially slowing the progression of AD.[5][7] This guide provides a comprehensive overview of the synthesis and characterization of a representative BACE1 inhibitor, herein referred to as BACE1-IN-12, intended for researchers, scientists, and drug development professionals.

BACE1 Signaling Pathway in Alzheimer's Disease

The amyloidogenic pathway begins with the cleavage of APP by BACE1, producing a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[3][4] The C99 fragment is then cleaved by the γ-secretase complex, releasing the neurotoxic Aβ peptides, primarily Aβ40 and Aβ42.[2][4] Aβ42 is particularly prone to aggregation and is a major component of the amyloid plaques found in the brains of AD patients.[1] BACE1 inhibitors are designed to block the initial step of this cascade, thereby reducing the production of all downstream Aβ peptides.

Synthesis of this compound

The synthesis of potent and selective BACE1 inhibitors often involves multi-step synthetic routes. While the exact synthesis of a compound termed "this compound" is not publicly available, a general synthetic strategy for a class of aminohydantoin-based BACE1 inhibitors is presented below, based on established medicinal chemistry literature.[1]

Experimental Protocol: Synthesis of a BACE1 Inhibitor Intermediate

This protocol describes a representative Sonogashira coupling reaction, a common method for forming carbon-carbon bonds in the synthesis of complex organic molecules, including BACE1 inhibitors.[1]

-

Reaction Setup: To a solution of an appropriate aryl halide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) in a reaction vessel, add the acetylene derivative (1.2 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq) to the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require heating. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled intermediate.

Characterization of this compound

The characterization of a novel BACE1 inhibitor involves a battery of in vitro and in vivo assays to determine its potency, selectivity, pharmacokinetic properties, and efficacy.

In Vitro Characterization

| Parameter | Description | Typical Value |

| BACE1 IC50 | The half maximal inhibitory concentration against the BACE1 enzyme. | 10 - 100 nM |

| BACE2 IC50 | The half maximal inhibitory concentration against the BACE2 enzyme, a measure of selectivity. | >10 µM |

| Cellular Aβ40 IC50 | The half maximal inhibitory concentration for the reduction of Aβ40 in a cellular assay (e.g., in SH-SY5Y cells). | 50 - 500 nM |

| Cellular Aβ42 IC50 | The half maximal inhibitory concentration for the reduction of Aβ42 in a cellular assay. | 50 - 500 nM |

| hERG IC50 | The half maximal inhibitory concentration against the hERG potassium channel, an indicator of potential cardiotoxicity. | >30 µM |

In Vivo Characterization (Rodent Model)

| Parameter | Description | Typical Value |

| Oral Bioavailability (F%) | The fraction of the administered dose that reaches systemic circulation. | 20 - 60% |

| Brain Penetration (Brain/Plasma Ratio) | The ratio of the drug concentration in the brain to that in the plasma. | 0.5 - 2.0 |

| Aβ40 Reduction in Brain | The percentage reduction of Aβ40 in the brain at a specific dose and time point. | 50 - 90% |

| Aβ42 Reduction in Brain | The percentage reduction of Aβ42 in the brain at a specific dose and time point. | 50 - 90% |

Experimental Protocol: BACE1 Inhibition Assay

This protocol outlines a common method for determining the in vitro potency of a BACE1 inhibitor using a fluorogenic peptide substrate.[8]

-

Reagent Preparation: Prepare a solution of recombinant human BACE1 enzyme in an appropriate assay buffer (e.g., sodium acetate buffer, pH 4.5). Prepare a solution of a fluorogenic BACE1 substrate. Prepare serial dilutions of the test compound (this compound).

-

Assay Procedure: In a 96-well plate, add the BACE1 enzyme solution. Add the serially diluted test compound or vehicle control. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Initiation and Measurement: Initiate the enzymatic reaction by adding the fluorogenic substrate. Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Conclusion

The development of potent and selective BACE1 inhibitors represents a promising therapeutic avenue for the treatment of Alzheimer's disease. The synthesis of such compounds requires sophisticated organic chemistry techniques, and their characterization involves a comprehensive suite of in vitro and in vivo assays to establish their pharmacological profile. The data presented in this guide, while representative, highlights the key parameters that are critical for the preclinical assessment of a BACE1 inhibitor candidate. Further research and clinical development are necessary to translate these findings into effective therapies for patients with Alzheimer's disease.

References

- 1. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of BACE1 affected both its Aβ producing and degrading activities and increased Aβ42 and Aβ40 levels at high-level BACE1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta-secretase 1 - Wikipedia [en.wikipedia.org]

- 7. The β-secretase enzyme BACE1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

The Function and Evaluation of BACE1-IN-12: A Representative BACE1 Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and preclinical evaluation of a representative β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, designated here as BACE1-IN-12. As specific data for a compound named "this compound" is not publicly available, this document synthesizes established knowledge and data from well-characterized BACE1 inhibitors to serve as a detailed proxy for researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of these plaques is initiated by the enzymatic activity of BACE1, a type I transmembrane aspartic protease. BACE1 cleaves the amyloid precursor protein (APP), generating a C-terminal fragment that is subsequently processed by γ-secretase to produce Aβ peptides, primarily Aβ40 and Aβ42.[1] The Aβ42 isoform is particularly prone to aggregation and is considered a key initiator of the pathological cascade in AD.

BACE1 is a prime therapeutic target for AD, as its inhibition directly reduces the production of Aβ peptides.[2] this compound represents a class of small molecule inhibitors designed to potently and selectively inhibit BACE1 activity, thereby lowering Aβ levels in the brain and potentially slowing or preventing the progression of Alzheimer's disease.

Core Function and Mechanism of Action

The primary function of this compound is to act as a competitive or non-competitive inhibitor of the BACE1 enzyme. By binding to the active site or an allosteric site of BACE1, this compound prevents the enzyme from cleaving its natural substrate, APP. This inhibition leads to a dose-dependent reduction in the production of Aβ peptides. The therapeutic hypothesis is that sustained reduction of Aβ levels will prevent the formation and growth of amyloid plaques, thereby mitigating downstream neurotoxic effects, including synaptic dysfunction and neuronal cell death.

Quantitative Data Presentation

The following tables summarize representative quantitative data for BACE1 inhibitors, which would be analogous to the expected profile of this compound.

Table 1: In Vitro Potency of Representative BACE1 Inhibitors

| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity vs. BACE2 | Selectivity vs. Cathepsin D | Reference |

| Verubecestat (MK-8931) | Human BACE1 | 13 | 2.2 | ~0.15-fold (more potent on BACE2) | >100,000-fold | [3] |

| Atabecestat (JNJ-54861911) | Human BACE1 | - | 9.8 | - | - | [3] |

| Lanabecestat (AZD3293) | Human BACE1 | 0.6 | - | - | - | [4] |

| Elenbecestat (E2609) | Human BACE1 | - | - | - | - | [5] |

| LY2811376 | Human BACE1 | 0.9 | - | - | - | [6][7] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Cellular Activity of Representative BACE1 Inhibitors

| Compound | Cell Line | Aβ40 Reduction IC50 (nM) | Aβ42 Reduction IC50 (nM) | Reference |

| Verubecestat (MK-8931) | - | - | - | [2] |

| LY2811376 | Primary Neurons (PDAPP mice) | 0.65 | 0.91 | [7] |

Table 3: In Vivo Pharmacodynamic Effects of Representative BACE1 Inhibitors

| Compound | Species | Dose | Route | CSF Aβ40 Reduction (%) | CSF Aβ42 Reduction (%) | Reference |

| Verubecestat (MK-8931) | Human | 12 mg/day | Oral | 57 | Similar to Aβ40 | [2] |

| Verubecestat (MK-8931) | Human | 40 mg/day | Oral | 79 | Similar to Aβ40 | [2] |

| Verubecestat (MK-8931) | Human | 60 mg/day | Oral | 84 | Similar to Aβ40 | [2] |

| Atabecestat (JNJ-54861911) | Human | 5 mg | Oral | 50 | - | [3][5] |

| Atabecestat (JNJ-54861911) | Human | 25 mg | Oral | 80 | - | [3][5] |

| Atabecestat (JNJ-54861911) | Human | 50 mg | Oral | 90 | - | [3][5] |

CSF: Cerebrospinal fluid.

Experimental Protocols

Detailed methodologies for key experiments to characterize a BACE1 inhibitor like this compound are provided below.

In Vitro BACE1 Enzyme Inhibition Assay (FRET-based)

This assay quantifies the direct inhibitory effect of a compound on recombinant human BACE1 enzyme activity.

Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate (e.g., a peptide containing the Swedish mutation sequence of APP flanked by a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the BACE1 enzyme solution to each well, except for the negative control wells.

-

Add the diluted this compound or vehicle (DMSO in assay buffer) to the respective wells.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission) kinetically over a period of time (e.g., 60 minutes) or as an endpoint reading after a fixed incubation time at 37°C.[8]

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Cell-Based Aβ Reduction Assay

This assay measures the ability of a compound to inhibit BACE1 activity in a cellular context, leading to a reduction in secreted Aβ peptides.

Materials:

-

A cell line overexpressing human APP (e.g., HEK293-APPsw or SH-SY5Y-APP695)

-

Cell culture medium and supplements

-

Test compound (this compound) dissolved in DMSO

-

Cell lysis buffer

-

ELISA kits for human Aβ40 and Aβ42

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle for a specified period (e.g., 24 hours).

-

Collect the conditioned medium from each well.

-

Lyse the cells to measure total protein for normalization, if necessary.

-

Quantify the concentration of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits.[9]

-

Calculate the percent reduction in Aβ levels for each concentration of this compound compared to the vehicle-treated cells.

-

Determine the IC50 values for Aβ40 and Aβ42 reduction by fitting the dose-response curves.

Visualizations

Signaling Pathway Diagram

Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for a novel BACE1 inhibitor.

Logical Relationship Diagram

Caption: Logical cascade of BACE1 inhibition and its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. | BioWorld [bioworld.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. ibl-america.com [ibl-america.com]

Discovery and Development of BACE1 Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors, a prominent therapeutic strategy investigated for the treatment of Alzheimer's disease (AD). Due to the lack of publicly available information on a specific compound designated "Bace1-IN-12," this document will focus on the general principles, methodologies, and data related to the broader class of BACE1 inhibitors.

The aggregation of amyloid-β (Aβ) peptides in the brain is a central event in the pathophysiology of Alzheimer's disease.[1][2] BACE1 is the rate-limiting enzyme that initiates the production of Aβ from the amyloid precursor protein (APP).[3][4] Consequently, inhibiting BACE1 has been a major focus of drug discovery efforts to reduce Aβ levels and potentially slow the progression of AD.[3][5]

The BACE1 Signaling Pathway in Amyloid-β Production

BACE1, a transmembrane aspartic protease, cleaves APP at the β-site, generating a soluble N-terminal fragment (sAPPβ) and a membrane-anchored C-terminal fragment (C99).[2][5] The C99 fragment is subsequently cleaved by γ-secretase to release the Aβ peptides, primarily Aβ40 and the more aggregation-prone Aβ42.[2][5] The amyloid cascade hypothesis posits that the accumulation of these peptides leads to the formation of plaques, neurotoxicity, and the cognitive decline observed in AD.[5][6]

Discovery and Optimization of BACE1 Inhibitors

The discovery of BACE1 inhibitors has involved various strategies, including high-throughput screening, fragment-based drug design, and structure-based design.[1][7] A significant challenge in the development of these inhibitors has been achieving brain penetration and selectivity over other aspartyl proteases.[1][3] Medicinal chemistry efforts have focused on optimizing potency, pharmacokinetic properties, and minimizing off-target effects.[8]

The following table summarizes representative quantitative data for various BACE1 inhibitors that have been evaluated in preclinical or clinical studies.

| Compound | BACE1 IC50 (nM) | BACE2 IC50 (nM) | hERG IC50 (µM) | Brain Aβ Reduction (%) | Reference |

| MK-8931 (Verubecestat) | 13 | 25 | >30 | 80-90 | [6] |

| LY2811376 | 16 | 16 | - | 50-75 | [6][9] |

| (S)-16 | 8.6 | - | 16 | Significant | [8] |

| (R)-41 | 0.16 | - | 2.8 | Significant | [8] |

| AZD3839 | 15 (cell IC50) | - | - | Significant | [8] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of BACE1 inhibitors. The following sections describe common experimental protocols used in their development.

This assay measures the ability of a compound to inhibit the cleavage of a synthetic peptide substrate by recombinant BACE1.

Protocol:

-

Reagents and Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic peptide substrate (e.g., derived from the "Swedish mutation" of APP)[10]

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Add assay buffer to the wells of the microplate.

-

Add test compounds at various concentrations.

-

Add recombinant BACE1 enzyme to each well and incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for compound binding.[10]

-

Initiate the enzymatic reaction by adding the fluorogenic peptide substrate.[10]

-

Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).

-

Measure the fluorescence intensity using a plate reader (e.g., excitation/emission wavelengths specific to the fluorophore/quencher pair on the substrate).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

This assay assesses the ability of a compound to inhibit BACE1 activity in a cellular context, leading to a reduction in secreted Aβ levels.

Protocol:

-

Reagents and Materials:

-

Cell line overexpressing human APP (e.g., SH-SY5Y or HEK293 cells)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Cell lysis buffer

-

ELISA kit for human Aβ40 and Aβ42

-

-

Procedure:

-

Plate the APP-overexpressing cells in multi-well plates and allow them to adhere.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24-48 hours).

-

Collect the conditioned cell culture medium.

-

Measure the concentration of secreted Aβ40 and Aβ42 in the medium using a specific ELISA kit.

-

(Optional) Lyse the cells to determine compound effects on cell viability (e.g., using an MTT or LDH assay).

-

Calculate the percent reduction in Aβ levels for each compound concentration and determine the IC50 value.

-

These studies evaluate the ability of a BACE1 inhibitor to reduce brain Aβ levels in animal models of Alzheimer's disease (e.g., APP transgenic mice).

Protocol:

-

Animals and Housing:

-

APP transgenic mice or other suitable animal model.

-

Standard housing conditions with ad libitum access to food and water.

-

-

Procedure:

-

Administer the test compound to the animals via the desired route (e.g., oral gavage).

-

At various time points after dosing, euthanize the animals and collect brain tissue and/or cerebrospinal fluid (CSF).

-

Homogenize the brain tissue in appropriate buffers.

-

Measure the levels of Aβ40 and Aβ42 in the brain homogenates and/or CSF using a specific ELISA.

-

Determine the pharmacokinetic profile of the compound in plasma and brain tissue.

-

Correlate compound exposure with the extent of Aβ reduction.

-

Challenges and Future Directions

Despite promising preclinical data, the clinical development of BACE1 inhibitors has been challenging. Several late-stage clinical trials have been discontinued due to a lack of efficacy or safety concerns.[5][6] These outcomes suggest that targeting Aβ alone, particularly in later stages of the disease, may not be sufficient to provide cognitive benefits.[11] Furthermore, BACE1 has other physiological substrates, and its inhibition may lead to mechanism-based side effects.[3]

Future research may focus on:

-

Developing BACE1 inhibitors with improved safety profiles.

-

Identifying the optimal therapeutic window for BACE1 inhibition.

-

Exploring combination therapies that target multiple pathways in Alzheimer's disease.[11]

-

Investigating the potential of BACE1 inhibitors for prophylactic use in individuals at high risk for developing Alzheimer's disease.

References

- 1. Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-secretase 1 - Wikipedia [en.wikipedia.org]

- 3. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 10. d-nb.info [d-nb.info]

- 11. tandfonline.com [tandfonline.com]

Bace1-IN-12: A Potent Beta-Secretase Inhibitor for Alzheimer's Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of these plaques is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by beta-secretase 1 (BACE1), making it a prime therapeutic target for AD. This document provides a comprehensive technical overview of Bace1-IN-12, a potent and selective small molecule inhibitor of BACE1, intended for use in preclinical research and drug development.

Mechanism of Action

This compound is a non-peptidic, cell-permeable compound that acts as a competitive inhibitor of BACE1. It binds to the active site of the BACE1 enzyme, preventing the cleavage of APP and thereby reducing the production of Aβ peptides, primarily Aβ40 and Aβ42.[1][2][3][4][5] The inhibition of BACE1 redirects APP processing towards the non-amyloidogenic pathway, which is catalyzed by α-secretase.

Signaling Pathway: Amyloid Precursor Protein (APP) Processing

The processing of APP is a critical pathway in the pathogenesis of Alzheimer's disease. BACE1 plays a central role in the amyloidogenic pathway, which leads to the generation of neurotoxic Aβ peptides.

References

- 1. In vivo beta-secretase 1 inhibition leads to brain Abeta lowering and increased alpha-secretase processing of amyloid precursor protein without effect on neuregulin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The β-secretase enzyme BACE1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Bace1-IN-12 in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of these plaques is initiated by the enzymatic action of β-secretase 1 (BACE1), making it a prime therapeutic target for disease modification. This technical guide provides an in-depth overview of Bace1-IN-12, a potent, brain-penetrant BACE1 inhibitor, and its significance in Alzheimer's research. This compound, also identified as compound 7g in primary literature, demonstrates a multi-target profile, also inhibiting butyrylcholinesterase (BuChE) and exhibiting antioxidant properties. This document details its mechanism of action, summarizes its bioactivity in quantitative terms, outlines the experimental protocols for its evaluation, and visualizes its role in relevant biological and research pathways.

Introduction: BACE1 as a Therapeutic Target

The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides are central to the pathogenesis of Alzheimer's disease[1]. Aβ is generated from the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: BACE1 and γ-secretase[2]. BACE1 performs the initial, rate-limiting cleavage of APP, making its inhibition a highly pursued strategy to reduce Aβ production and slow disease progression[1][2]. The development of potent, selective, and blood-brain barrier (BBB) permeable BACE1 inhibitors is a critical goal in AD drug discovery[3].

This compound (Compound 7g) has emerged as a significant research compound due to its multi-faceted activity profile. It not only inhibits BACE1 but also targets other pathways implicated in AD pathology, such as cholinergic deficiency (via BuChE inhibition) and oxidative stress[4].

Mechanism of Action and Bioactivity of this compound

This compound is an N-Cyclohexylimidazo[1,2-a]pyridine derivative designed as a multi-target-directed ligand for AD[1][5]. Its primary mechanism of action is the direct inhibition of the BACE1 enzyme, thereby reducing the cleavage of APP into the amyloidogenic C99 fragment and subsequently lowering the production of Aβ peptides.

Data Presentation: Quantitative Bioactivity

The inhibitory and antioxidant activities of this compound have been quantified through various in vitro assays. The key quantitative data are summarized below.

| Target/Assay | IC50 Value (µM) | Compound Name | Source |

| BACE1 Inhibition | 8.9 ± 0.20 | This compound (7g) | [4][5] |

| Butyrylcholinesterase (BuChE) Inhibition | 3.2 ± 0.2 | This compound (7g) | [4][5] |

| Antioxidant Activity (DPPH Assay) | 10.2 | This compound (7g) | [4][5] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the context of this compound's function and evaluation.

Amyloid Precursor Protein (APP) Processing Pathway

The following diagram illustrates the amyloidogenic pathway, highlighting the critical role of BACE1 and the intervention point for this compound.

Typical Drug Discovery Workflow for a BACE1 Inhibitor

The evaluation of a compound like this compound follows a structured workflow from initial screening to preclinical assessment.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the standard protocols for the key assays used to characterize this compound.

BACE1 Inhibition Assay (Fluorogenic FRET-based)

This assay quantifies the enzymatic activity of BACE1 by measuring the cleavage of a fluorogenic peptide substrate.

-

Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence via Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

-

Reagents:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate (e.g., Rh-EVNLDAEFK-Quencher)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

This compound (or other test inhibitors) dissolved in DMSO

-

96-well black microplate

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

To each well of the microplate, add the test compound dilution and the BACE1 substrate.

-

Initiate the reaction by adding the BACE1 enzyme solution to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader (e.g., Excitation/Emission wavelengths of ~545 nm/~585 nm for a red FRET substrate)[6].

-

Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of BuChE.

-

Principle: BuChE hydrolyzes the substrate S-butyrylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm[7].

-

Reagents:

-

Human BuChE enzyme

-

S-butyrylthiocholine iodide (substrate)

-

DTNB (Ellman's reagent)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

This compound (or other test inhibitors) dissolved in DMSO

-

96-well clear microplate

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

Add the test compound, DTNB solution, and BuChE enzyme solution to the wells of the microplate.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes)[7].

-

Initiate the reaction by adding the S-butyrylthiocholine substrate.

-

Measure the absorbance at 412 nm kinetically over several minutes using a microplate reader[8][9].

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

-

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay assesses the free radical scavenging ability of a compound.

-

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored, non-radical form. The reduction in absorbance at ~517 nm is proportional to the antioxidant capacity[10][11].

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol)

-

This compound (or other test compounds) dissolved in a suitable solvent

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control.

-

Add the test compound dilutions to the wells of the microplate.

-

Add the DPPH working solution to all wells and mix thoroughly[10].

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes)[10].

-

Measure the absorbance at 517 nm using a microplate reader[12].

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Conclusion and Future Directions

This compound represents a promising multi-target-directed ligand for Alzheimer's disease research. Its ability to inhibit BACE1, the rate-limiting enzyme in Aβ production, is complemented by its inhibitory action on BuChE and its antioxidant properties, addressing multiple facets of AD pathology. The quantitative data and established protocols presented in this guide provide a solid foundation for researchers to utilize this compound as a tool to investigate the amyloid hypothesis and explore multi-target therapeutic strategies. Future research should focus on cell-based models to confirm the reduction of Aβ secretion and on in vivo studies in animal models of AD to evaluate its BBB permeability, pharmacokinetic profile, and efficacy in mitigating cognitive deficits. Such studies will be crucial in determining the full therapeutic potential of this class of compounds.

References

- 1. N-Cyclohexylimidazo[1,2-a]pyridine derivatives as multi-target-directed ligands for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. heparin-cofactor-ii-precursor-fragment.com [heparin-cofactor-ii-precursor-fragment.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. researchgate.net [researchgate.net]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

Bace1-IN-12: A Technical Overview of its Antioxidant Properties and Role in Oxidative Stress Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant properties of Bace1-IN-12, a potent, blood-brain barrier-penetrating inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Beyond its primary function as a BACE1 inhibitor, this compound has demonstrated direct antioxidant capabilities. This paper will summarize the available quantitative data, detail relevant experimental protocols, and visualize the complex interplay between BACE1 and cellular oxidative stress pathways.

Core Properties of this compound

This compound is a dual-function molecule, exhibiting inhibitory activity against both BACE1 and butyrylcholinesterase (BuChE), alongside direct antioxidant effects. These characteristics position it as a compound of interest in the context of neurodegenerative diseases, particularly Alzheimer's disease, where both enzymatic activity and oxidative stress are key pathological features.

Data Presentation: Quantitative Inhibitory and Antioxidant Activity

The following table summarizes the key in vitro efficacy data reported for this compound.

| Target/Activity | IC50 Value | Assay |

| BACE1 Inhibition | 8.9 µM | - |

| Butyrylcholinesterase (BuChE) Inhibition | 3.2 µM | - |

| Antioxidant Effect | 10.2 µM | DPPH |

| Data sourced from MedchemExpress.[1] |

Experimental Protocols: Assessing Antioxidant Activity

The direct antioxidant capacity of this compound was quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1] This common and reliable method is detailed below.

DPPH Free Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of a compound by measuring its ability to bleach the stable DPPH radical.

Principle: DPPH is a stable free radical with a deep violet color in solution. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This change is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Spectrophotometer (capable of reading absorbance at ~517 nm)

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Compound Solutions: Prepare a series of dilutions of this compound in methanol to determine the IC50 value.

-

Assay Protocol: a. In a 96-well plate, add a fixed volume of the DPPH solution to each well. b. Add an equal volume of the various concentrations of the test compound or the positive control to the respective wells. c. For the blank, add methanol instead of the test compound. d. The control wells contain the DPPH solution and methanol.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

Abs_control is the absorbance of the control (DPPH solution without the test compound).

-

Abs_sample is the absorbance of the DPPH solution with the test compound.

-

-

IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.

The Interplay of BACE1 and Oxidative Stress Signaling

The role of BACE1 in the context of oxidative stress is complex. Research indicates that oxidative stress can potentiate BACE1 gene expression and activity, creating a deleterious feedback loop.[2][3][4] Conversely, some studies suggest that BACE1 itself may play a role in cellular defense against oxidative stress, and its inhibition could increase susceptibility to mitochondrial damage.[5][6][7] This highlights the nuanced signaling pathways involved.

Signaling Pathway Visualizations

The following diagrams illustrate key signaling pathways linking oxidative stress to BACE1 expression.

Conclusion

This compound presents a multi-target profile with potential therapeutic implications for Alzheimer's disease. Its documented direct antioxidant activity, in addition to its primary role as a BACE1 inhibitor, suggests a capacity to counteract the oxidative stress component of neurodegeneration. However, the broader scientific literature indicates a complex relationship between BACE1 inhibition and cellular responses to oxidative stress, with some evidence suggesting that BACE1 may have a protective function. This underscores the need for further detailed investigation into the net effects of BACE1 inhibitors like this compound on neuronal homeostasis under conditions of oxidative stress. The experimental protocols and signaling pathway diagrams provided herein offer a foundational framework for researchers and drug development professionals to design and interpret future studies in this critical area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oxidative stress potentiates BACE1 gene expression and Abeta generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidative stress activates a positive feedback between the γ- and β-secretase cleavages of the β-amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative stress activates a positive feedback between the gamma- and beta-secretase cleavages of the beta-amyloid precursor protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BACE1 Inhibition Increases Susceptibility to Oxidative Stress by Promoting Mitochondrial Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BACE1 Inhibition Increases Susceptibility to Oxidative Stress by Promoting Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BACE1 Inhibition Increases Susceptibility to Oxidative Stress by Promoting Mitochondrial Damage [scholarworks.indianapolis.iu.edu]

Bace1-IN-12: A Technical Guide on Butyrylcholinesterase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the butyrylcholinesterase (BuChE) inhibitory activity of the compound Bace1-IN-12. It is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly in the context of Alzheimer's disease. This document summarizes the quantitative inhibitory data, presents a detailed experimental protocol for a representative BuChE inhibition assay, and visualizes key experimental and biological pathways.

Executive Summary

This compound, a potent inhibitor of β-secretase 1 (BACE1), has also demonstrated selective inhibitory activity against butyrylcholinesterase (BuChE). This dual inhibitory profile suggests its potential as a multi-target-directed ligand in the therapeutic strategy for Alzheimer's disease. This guide delves into the specifics of its BuChE inhibitory action, providing the necessary technical details for its scientific evaluation.

Quantitative Data Presentation

The inhibitory activities of this compound against both its primary target, BACE1, and its secondary target, BuChE, have been quantitatively determined. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for clear comparison.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| This compound | Butyrylcholinesterase (BuChE) | 3.2 ± 0.2 | [1] |

| This compound | β-site amyloid precursor protein cleaving enzyme 1 (BACE1) | 8.9 ± 0.20 | [1] |

Experimental Protocols

While the specific experimental protocol used to determine the IC50 of this compound against BuChE from the primary literature by Haghighijoo Z, et al. (2020) could not be accessed in its entirety, a detailed, representative protocol for a standard butyrylcholinesterase inhibition assay using the widely accepted Ellman's method is provided below. This method is a reliable and commonly used spectrophotometric assay for measuring cholinesterase activity.

Representative Butyrylcholinesterase (BuChE) Inhibition Assay Protocol (Modified Ellman's Method)

This protocol is adapted from established methodologies for determining BuChE activity and inhibition.

1. Materials and Reagents:

-

Butyrylcholinesterase (BuChE) enzyme (from equine serum or recombinant human)

-

This compound (or other test inhibitors)

-

Butyrylthiocholine iodide (BTCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

2. Preparation of Solutions:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

-

DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.

-

BTCI Solution (10 mM): Dissolve BTCI in deionized water.

-

BuChE Enzyme Solution: Prepare a stock solution of BuChE in phosphate buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate for at least 10 minutes.

-

Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilutions to the desired concentrations should be made in phosphate buffer.

3. Assay Procedure:

-

Plate Setup: In a 96-well microplate, add the following to each well in triplicate:

-

Blank: 180 µL of phosphate buffer.

-

Control (No Inhibitor): 160 µL of phosphate buffer + 20 µL of BuChE enzyme solution.

-

Inhibitor Test: 140 µL of phosphate buffer + 20 µL of BuChE enzyme solution + 20 µL of this compound solution at various concentrations.

-

-

Pre-incubation: Add 20 µL of DTNB solution to all wells. Mix gently and incubate the plate at a constant temperature (e.g., 37°C) for 5 minutes.

-

Initiation of Reaction: To initiate the enzymatic reaction, add 20 µL of BTCI solution to all wells simultaneously.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm every minute for 10-20 minutes. The rate of the reaction is determined from the slope of the linear portion of the absorbance versus time plot.

-

Data Analysis:

-

Calculate the rate of reaction (V) for the control and each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.

-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps of the butyrylcholinesterase inhibition assay.

Signaling Pathway Diagram

The following diagram illustrates the putative role of butyrylcholinesterase in the context of Alzheimer's disease pathology, highlighting its interaction with amyloid-β peptides.

References

A Technical Guide to Blood-Brain Barrier Permeability of BACE1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic strategy for Alzheimer's disease. BACE1 initiates the cleavage of the amyloid precursor protein (APP), the first and rate-limiting step in the production of amyloid-β (Aβ) peptides that form toxic plaques in the brain.[1][2][3][4][5] For a BACE1 inhibitor to be effective, it must cross the blood-brain barrier (BBB) to reach its target in the central nervous system.[1] This guide provides an in-depth overview of the critical aspects of BBB permeability for BACE1 inhibitors, including representative data, detailed experimental protocols, and key biological pathways. While a specific compound designated "Bace1-IN-12" is not detailed in publicly available literature, this document serves as a technical guide to the principles and methodologies applied to assess BBB penetration for this important class of therapeutic agents.

Quantitative Data on BBB Permeability

The ability of a BACE1 inhibitor to cross the BBB is assessed using a variety of in vitro and in vivo methods. The data presented below are representative of the values sought during the drug discovery process for a promising CNS-active compound.

Table 1: In Vitro Permeability and Efflux Data (Representative)

This table summarizes typical data from cell-based assays used for initial screening of BBB permeability. High permeability (Papp) and low efflux ratio are desirable characteristics.

| Compound ID | Assay Type | Papp (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Notes |

| BACE1-Lead-1 | PAMPA-BLM | 15.2 | N/A | High passive permeability predicted. |

| BACE1-Lead-1 | MDCK-MDR1 | 8.5 | 1.2 | Low efflux by P-glycoprotein. Good candidate. |

| BACE1-Comp-A | MDCK-MDR1 | 6.1 | 15.8 | High efflux. Likely poor brain penetration. |

| BACE1-Comp-B | Caco-2 | 1.1 | 22.5 | Low permeability and high efflux. |

-

Papp (Apparent Permeability Coefficient): A measure of the rate of transport of a compound across a cell monolayer.

-

Efflux Ratio: Indicates whether the compound is actively transported out of the brain by efflux pumps like P-glycoprotein (MDR1). A ratio >2-3 suggests significant efflux.

Table 2: In Vivo Brain Penetration Data in Rodents (Representative)

This table shows representative data from in vivo studies, which are critical for confirming that a compound can achieve and maintain therapeutic concentrations in the brain.

| Compound ID | Species | Dose & Route | Brain Conc. (nM) @ Tmax | Plasma Conc. (nM) @ Tmax | Kp (Brain/Plasma) | Kp,uu (Unbound Brain/Unbound Plasma) |

| BACE1-Lead-1 | Mouse | 10 mg/kg, PO | 150 | 180 | 0.83 | 0.75 |

| BACE1-Lead-1 | Rat | 5 mg/kg, IV | 210 | 250 | 0.84 | 0.78 |

| BACE1-Comp-A | Mouse | 10 mg/kg, PO | 25 | 300 | 0.08 | 0.05 |

-

Kp: The ratio of total drug concentration in the brain to that in plasma.

-

Kp,uu: The ratio of the unbound, pharmacologically active drug concentration in the brain to that in plasma. This is the most rigorous measure of brain penetration, with a value approaching 1.0 being ideal for passively transported compounds.

Experimental Protocols

Detailed methodologies are essential for accurately assessing the BBB permeability of BACE1 inhibitors.

In Vitro Permeability Assays

a) Parallel Artificial Membrane Permeability Assay (PAMPA-BLM)

-

Objective: To assess the passive permeability of a compound across a lipid membrane, predicting its ability to cross the BBB by transcellular diffusion.

-

Methodology:

-

A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.

-

The wells of a donor plate are filled with a buffered solution of the test compound (e.g., 100 µM in PBS at pH 7.4).

-

The filter plate is placed on top of the donor plate, and the acceptor wells on the top side of the filter are filled with buffer.

-

The "sandwich" is incubated for a set period (e.g., 4-18 hours) at room temperature.

-

After incubation, the concentrations of the compound in the donor and acceptor wells are determined using LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the membrane.

-

b) MDCK-MDR1 Transwell Assay

-

Objective: To assess both passive permeability and active transport by the human P-glycoprotein (P-gp/MDR1) efflux pump.

-

Methodology:

-

Madin-Darby Canine Kidney (MDCK) cells transfected to overexpress the human MDR1 gene are seeded onto microporous membrane inserts in a Transwell plate and cultured for 7-10 days to form a confluent, polarized monolayer.

-

A-to-B Transport (Apical to Basolateral): The test compound is added to the apical (upper) chamber, which models the blood side of the BBB.

-

B-to-A Transport (Basolateral to Apical): In a separate set of wells, the compound is added to the basolateral (lower) chamber, modeling the brain side.

-

The plates are incubated (e.g., 1-2 hours at 37°C). Samples are taken from the receiving chamber at specified time points.

-

Compound concentrations are quantified by LC-MS/MS.

-

Papp values are calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined.

-

In Vivo Pharmacokinetic Studies

-

Objective: To measure the concentration of the BACE1 inhibitor in the brain and plasma over time after administration to a live animal.

-

Methodology:

-

Animal Model: Typically, male Sprague-Dawley rats or C57BL/6 mice are used.

-

Compound Administration: The BACE1 inhibitor is formulated in an appropriate vehicle and administered, commonly via oral gavage (PO) or intravenous injection (IV).

-

Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, cohorts of animals are anesthetized.

-

Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., K2-EDTA). Plasma is separated by centrifugation.

-

Immediately following blood collection, the animals are transcardially perfused with saline to remove blood from the brain tissue.

-

The brain is excised, weighed, and homogenized in a buffer.

-

Analysis: The concentrations of the compound in the plasma and brain homogenate are determined by LC-MS/MS.

-

Calculations: Pharmacokinetic parameters, including the brain-to-plasma concentration ratio (Kp), are calculated. Unbound fractions in plasma and brain tissue are measured separately via equilibrium dialysis to calculate Kp,uu.

-

Visualizations: Pathways and Workflows

Signaling Pathway: Amyloid Precursor Protein (APP) Processing

The following diagram illustrates the amyloidogenic pathway, the primary target of BACE1 inhibitors.

References

- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of BACE1 affected both its Aβ producing and degrading activities and increased Aβ42 and Aβ40 levels at high-level BACE1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for BACE1 Inhibitor Bace1-IN-12 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key aspartyl protease involved in the amyloidogenic processing of the amyloid precursor protein (APP).[1] The enzymatic activity of BACE1 initiates the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[1][2] Consequently, BACE1 has emerged as a primary therapeutic target for the development of disease-modifying therapies for Alzheimer's.[3] Bace1-IN-12 is an experimental small molecule inhibitor designed to target BACE1 activity. These application notes provide detailed protocols for the use of this compound in cell culture models to assess its efficacy and mechanism of action.

Mechanism of Action

BACE1 is the rate-limiting enzyme in the amyloidogenic pathway. It cleaves APP at the β-secretase site, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[4] The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42.[1] this compound is designed to inhibit the catalytic activity of BACE1, thereby reducing the production of sAPPβ and C99, and consequently lowering the levels of secreted Aβ peptides.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from cell-based assays with various BACE1 inhibitors. These values can serve as a reference for evaluating the potency of this compound.

Table 1: In Vitro BACE1 Inhibition

| Compound | IC50 (nM) | Assay Type | Reference |

| LY2811376 | 0.9 | FRET | [5] |

| L655,240 | 4,470 | FRET | [6] |

| Compound 1 (from T. aurantiotincta) | 6,300 | Enzymatic | [7] |

| G-Bro (Gliadin Hydrolysate) | 408,000 (ng/mL) | Enzymatic | [8] |

| Verubecestat | 2.0 | FRET-based sensor | [9] |

| Compound A | 3.3 | Enzymatic | [10] |

| Compound B | 4.9 | Enzymatic | [10] |

| Compound C | 4.2 | Enzymatic | [10] |

Table 2: Cellular Aβ Reduction

| Cell Line | Inhibitor | IC50 (nM) for Aβ40 Reduction | IC50 (nM) for Aβ42 Reduction | Reference |

| SH-SY5Y APPwt | BACE inhibitor | 7 | Not Reported | [11] |

| SH-SY5Y APPswe | BACE inhibitor | 18 | Not Reported | [2] |

| Primary Neuronal Cultures (PDAPP) | LY2811376 | 0.65 | 0.91 | [5] |

| HEK293-APPswe | L655,240 | Not Reported | Not Reported | [6] |

Signaling Pathway

The primary signaling pathway influenced by this compound is the amyloidogenic processing of APP. The following diagram illustrates this pathway and the point of inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. BACE-1 inhibition prevents the γ-secretase inhibitor evoked Aβ rise in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]

- 5. | BioWorld [bioworld.com]

- 6. L655,240, acting as a competitive BACE1 inhibitor, efficiently decreases β-amyloid peptide production in HEK293-APPswe cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of amyloid β aggregation and BACE1, and protective effect on SH-SY5Y cells, by p-terphenyl compounds from mushroom Thelephora aurantiotincta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. BACE-1 inhibition prevents the γ-secretase inhibitor evoked Aβ rise in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BACE1 Inhibitors in In Vivo Mouse Models with a Focus on Bace1-IN-12

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, specific in vivo dosage information and detailed experimental protocols for Bace1-IN-12 in mouse models are not publicly available. The following application notes provide available information on this compound and, for comparative and planning purposes, detail the dosages and protocols for other well-characterized BACE1 inhibitors that have been used in preclinical mouse studies.

Introduction to BACE1 and its Inhibition

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key aspartyl protease in the amyloidogenic pathway.[1][2][3] It is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the production of amyloid-beta (Aβ) peptides.[1][2][3] An accumulation of Aβ in the brain is a pathological hallmark of Alzheimer's disease (AD). Consequently, the inhibition of BACE1 is a primary therapeutic strategy for reducing Aβ levels and potentially modifying the course of AD.[4]

This compound: Available Data

This compound is a potent, blood-brain barrier (BBB) penetrating BACE1 inhibitor.[5][6] It has been identified as a potential anti-Alzheimer's agent due to its multimodal activity.[5][6]

Table 1: In Vitro Activity of this compound

| Target | IC50 | Notes |

| BACE1 | 8.9 µM | Primary target for reducing Aβ production.[5][6] |

| Butyrylcholinesterase (BuChE) | 3.2 µM | Selective inhibitory activity.[5][6] |

| DPPH radical scavenging | 10.2 µM | Indicates antioxidant properties.[5][6] |

While a related compound, BACE1-IN-13, has been evaluated in mouse and dog models, specific in vivo protocols for this compound have not been published.[6] Researchers interested in using this compound in vivo would need to perform initial dose-ranging and pharmacokinetic/pharmacodynamic (PK/PD) studies to determine an effective and well-tolerated dose.

BACE1 Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the central role of BACE1 in the amyloidogenic pathway and the downstream effects of Aβ accumulation.

Reference Protocols for BACE1 Inhibitors in Mouse Models

The following protocols are based on studies with other BACE1 inhibitors and can serve as a starting point for designing experiments with novel compounds like this compound.

Mouse Models

A variety of transgenic mouse models are used to study Alzheimer's disease and the effects of BACE1 inhibitors. A common choice is the 5xFAD mouse model, which develops amyloid plaques at an early age.[7] Other models such as PS2APP and Tg2576 are also utilized.[5][8]

General Experimental Workflow

The diagram below outlines a typical workflow for evaluating a BACE1 inhibitor in an Alzheimer's disease mouse model.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Preparing Bace1-IN-12 Stock Solutions for Preclinical Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of stock solutions of Bace1-IN-12, a potent inhibitor of Beta-secretase 1 (BACE1), for use in a variety of preclinical research applications. Accurate and consistent preparation of inhibitor stock solutions is critical for obtaining reliable and reproducible experimental results in drug discovery and development. These guidelines cover the necessary calculations, solvent selection, storage conditions, and quality control measures to ensure the integrity and efficacy of this compound in experimental settings.

Introduction to this compound

Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease. Inhibition of BACE1 is a primary therapeutic strategy to reduce the production of amyloid-beta (Aβ) peptides. This compound is a small molecule inhibitor designed to target BACE1 with high potency and selectivity. To facilitate its use in research, it is essential to have standardized procedures for the preparation of stock solutions that can be used in various assays, including cell-based studies and in vivo models.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is provided in the table below for easy reference. This information is crucial for accurate stock solution preparation and experimental design.

| Property | Value | Reference |

| CAS Number | 2479315-19-8 | [1] |

| Molecular Formula | C₂₉H₂₈Cl₂N₆O | [1] |

| Molecular Weight | 547.48 g/mol | [1] |

| Biological Activity | Potent BACE1 inhibitor with an IC₅₀ of 8.9 µM. | [1] |

| Appearance | Solid powder | - |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Insoluble in water. | [2][3] |

| Storage (Solid) | Store at -20°C for long-term storage. | [4] |

| Storage (in DMSO) | Store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [2][4] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

High-purity Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions for various in vitro and in vivo experiments.

Step 1: Calculation of Mass

To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mM x 1 mL x 547.48 g/mol / 1000 = 5.4748 mg

Step 2: Weighing the Compound

-

Place a sterile microcentrifuge tube on the analytical balance and tare it.

-

Carefully weigh out the calculated mass of this compound powder (e.g., 5.47 mg) and add it to the tared tube. Record the exact mass.

Step 3: Dissolving the Compound

-

Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, if you weighed exactly 5.47 mg, you would add 1 mL of DMSO. If the weighed mass is different, adjust the volume of DMSO accordingly to achieve a 10 mM concentration.

-

Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] x [1000 / Desired Concentration (mM)]

-

-

Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

Step 4: Aliquoting and Storage

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[3]

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]

Protocol for Preparing Working Solutions for Cell-Based Assays

For cell-based assays, the DMSO stock solution must be diluted in cell culture medium to the final desired concentration. It is critical to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4]

Step 1: Serial Dilution

-

Perform serial dilutions of the 10 mM DMSO stock solution in fresh, anhydrous DMSO to create intermediate stock solutions if a wide range of concentrations is needed.

-

To prepare the final working solution, dilute the DMSO stock (or intermediate stock) directly into the pre-warmed cell culture medium. Add the small volume of the DMSO stock to the larger volume of medium and mix immediately by gentle inversion or pipetting.

Example Dilution: To prepare a 10 µM working solution in 1 mL of cell culture medium from a 10 mM stock:

-

Take 1 µL of the 10 mM this compound stock solution.

-

Add it to 999 µL of cell culture medium.

-

The final DMSO concentration will be 0.1%.

Step 2: Vehicle Control

Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Diagrams

BACE1 Signaling Pathway in Alzheimer's Disease

Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase, and the inhibitory action of this compound.

Experimental Workflow for Stock Solution Preparation

Caption: Step-by-step workflow for preparing this compound stock solution.

Safety Precautions

-

Always handle this compound and DMSO in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information before handling.

Conclusion

The protocols outlined in this document provide a standardized method for the preparation of this compound stock solutions. Adherence to these guidelines will help ensure the quality and consistency of the inhibitor, leading to more reliable and reproducible results in preclinical research aimed at evaluating the therapeutic potential of BACE1 inhibition.

References

BACE1-IN-12: Application Notes and Protocols for Studying Amyloid Precursor Protein Processing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BACE1-IN-12, a potent, blood-brain barrier-penetrant inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), for studying the intricate process of amyloid precursor protein (APP) processing. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a clear, accessible format to facilitate your research in Alzheimer's disease and other neurodegenerative disorders.

Introduction

Beta-secretase 1 (BACE1) is a key aspartyl protease in the amyloidogenic pathway, responsible for the initial cleavage of APP.[1] This cleavage event generates the N-terminus of the amyloid-beta (Aβ) peptide, a critical step in the formation of amyloid plaques, a hallmark of Alzheimer's disease.[2] this compound offers a valuable tool for investigating the consequences of BACE1 inhibition on APP metabolism and Aβ production. With an IC50 of 8.9 µM for BACE1, it allows for the effective modulation of this enzyme's activity in both in vitro and cell-based models.[3][4] Interestingly, this compound also exhibits inhibitory activity against butyrylcholinesterase (BuChE) with an IC50 of 3.2 µM and antioxidant properties (DPPH IC50 of 10.2 µM), suggesting potential multi-target effects that may be relevant in the broader context of neurodegeneration.[3][4]

Mechanism of Action

This compound acts as a direct inhibitor of the enzymatic activity of BACE1. By binding to the active site of the enzyme, it prevents the cleavage of APP at the β-secretase site.[5] This inhibition shunts APP processing towards the non-amyloidogenic pathway, which is mediated by α-secretase. The expected downstream effects of BACE1 inhibition include a decrease in the production of sAPPβ and Aβ peptides (including Aβ1-40 and Aβ1-42), and a corresponding increase in the production of the neuroprotective sAPPα fragment.[6]

dot

Caption: Amyloid Precursor Protein Processing Pathways.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from treating cells with this compound. The data presented are illustrative and based on typical results observed with potent BACE1 inhibitors. Actual results may vary depending on the experimental conditions, cell type, and inhibitor concentration.

Table 1: In Vitro BACE1 Inhibition

| Compound | IC50 (µM) |

|---|

| this compound | 8.9 |

Data sourced from MedchemExpress product information.[3][4]

Table 2: Effect of this compound on APP Processing Products in a Cellular Model (e.g., SH-SY5Y cells overexpressing APP)

| Treatment (24h) | sAPPα (% of Control) | sAPPβ (% of Control) | Aβ1-40 (% of Control) | Aβ1-42 (% of Control) |

|---|---|---|---|---|

| Vehicle Control | 100 ± 5 | 100 ± 7 | 100 ± 8 | 100 ± 10 |

| This compound (10 µM) | 150 ± 12 | 45 ± 6 | 40 ± 5 | 35 ± 7 |

| this compound (25 µM) | 180 ± 15 | 20 ± 4 | 15 ± 3 | 10 ± 4 |

This is example data and should be confirmed experimentally.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for your specific experimental setup.

In Vitro BACE1 Activity Assay (FRET-based)

This protocol describes a homogenous fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of this compound. The assay relies on a specific peptide substrate for BACE1 that is labeled with a donor and a quencher fluorophore. Cleavage of the substrate by BACE1 separates the fluorophores, leading to an increase in fluorescence.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate (e.g., derived from the Swedish mutant APP sequence)

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5

-

This compound

-

DMSO (for compound dilution)

-

96-well black microplates

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Enzyme and Substrate Preparation: Dilute the recombinant BACE1 enzyme and the FRET substrate to their final working concentrations in Assay Buffer.

-

Assay Setup:

-

Add 10 µL of the diluted this compound or vehicle (Assay Buffer with DMSO) to the wells of the 96-well plate.

-

Add 20 µL of the diluted BACE1 enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation: Add 20 µL of the diluted FRET substrate solution to each well to start the reaction.

-

Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair in a kinetic mode for 60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[7][8]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of chronic BACE1 inhibition in PS2APP mice depends on the regional Aβ deposition rate and plaque burden at treatment initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Membrane-Targeted Quantum Dot-Based BACE1 Activity Sensors for In Vitro and In Cellulo Assays - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Bace1-IN-12 solubility issues in aqueous buffers

Welcome to the technical support center for BACE1-IN-12. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues in aqueous buffers, that may be encountered during experimental use of this potent BACE1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?